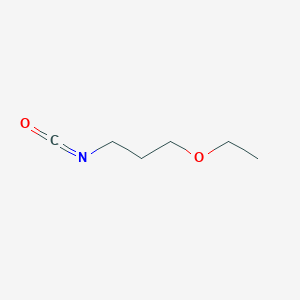

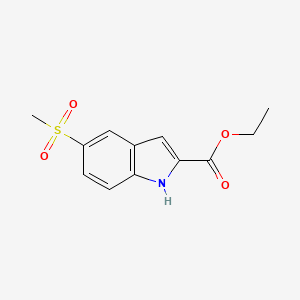

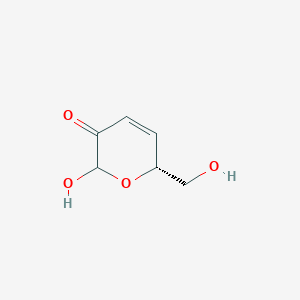

![molecular formula C10H10BrClN2O2 B1356258 Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide CAS No. 1177351-45-9](/img/structure/B1356258.png)

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

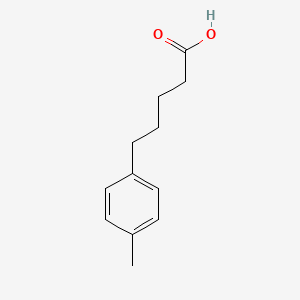

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C10H10BrClN2O2 . It is a derivative of imidazopyridine, a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide involves several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was confirmed by their FTIR and 1H NMR spectral studies . The structure of the synthesized compounds is novel .

Molecular Structure Analysis

The molecular structure of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .

Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide are complex and involve several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was one of the key steps in the synthesis .

Physical And Chemical Properties Analysis

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide has a molecular weight of 305.56 g/mol . The compound has a molecular formula of C10H10BrClN2O2 . The compound is soluble .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Polychlorinated Imidazo[1,2-α]pyridines : An improved synthesis method for 2-chlorinated imidazo[1,2-α]pyridines, including the conversion of hydrobromide salts to hydrochloride salts, highlights its potential in creating analogs of chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997).

Novel Compound Synthesis : The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives through ring closure of diamine pyridines with ethyl orthoformate and acetic anhydride suggests a new approach to synthesizing these compounds (Rousseau & Robins, 1965).

Applications in Chemical Research

Construction of Complexes and Coordination Polymers : The use of a ligand derived from 2-chloroimidazo[1,2-a]pyridine in constructing zero-dimensional complexes and one-dimensional coordination polymers, as well as exploring their photoluminescent or magnetic properties, underscores its importance in material science (Yin, Li, Yan, & Yong, 2021).

Facilitating Catalytic Processes : Ethyl 2-methyl-2,3-butadienoate's role as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, forming highly functionalized tetrahydropyridines, highlights the compound's utility in organic synthesis and catalytic processes (Zhu, Lan, & Kwon, 2003).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFZYURXJDFHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.